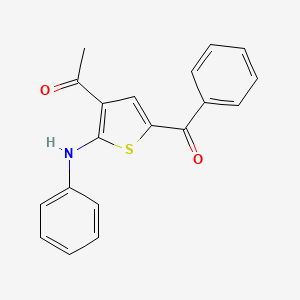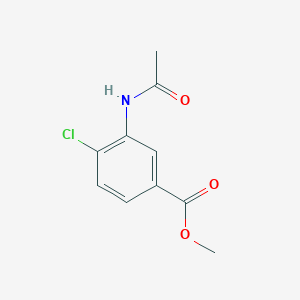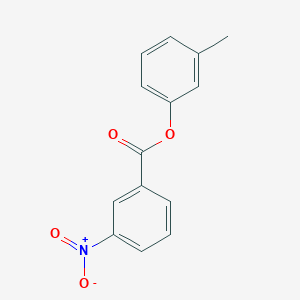
N-2-biphenylyl-3-(2-furyl)acrylamide
描述
N-2-biphenylyl-3-(2-furyl)acrylamide, commonly known as BPFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of BPFA is not fully understood. However, it has been proposed that BPFA exerts its therapeutic effects by inhibiting the Akt signaling pathway. Akt is a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt leads to the induction of apoptosis in cancer cells. BPFA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects. In preclinical studies, BPFA has been found to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress in the brain. BPFA has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
实验室实验的优点和局限性
BPFA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPFA has also been extensively studied for its potential therapeutic applications in various diseases, making it an attractive candidate for further research. However, there are also some limitations to using BPFA in lab experiments. The compound is highly reactive and can undergo degradation over time, making it challenging to store and handle. In addition, the synthesis of BPFA is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for research on BPFA. One potential area of research is the development of BPFA analogs with improved pharmacological properties. Another area of research is the evaluation of BPFA in clinical trials as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of BPFA and its potential therapeutic applications in other diseases, such as neurological disorders. Overall, BPFA is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
合成方法
BPFA is synthesized through a multi-step reaction process that involves the condensation of 2-furylamine and 2-biphenylcarboxaldehyde followed by the addition of acryloyl chloride. The final product is obtained through recrystallization and purification. The synthesis of BPFA is a complex process that requires expertise in organic chemistry.
科学研究应用
BPFA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anticancer agent. BPFA has been shown to induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, BPFA has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(13-12-16-9-6-14-22-16)20-18-11-5-4-10-17(18)15-7-2-1-3-8-15/h1-14H,(H,20,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYONKWWVQLRBI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358167 | |
| Record name | STK223138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6081-90-9 | |
| Record name | STK223138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)